molecular formula C11H12O2 B072751 4-Vinylbenzyl acetate CAS No. 1592-12-7

4-Vinylbenzyl acetate

Cat. No.: B072751
CAS No.: 1592-12-7
M. Wt: 176.21 g/mol
InChI Key: LEIKPUSDAWATBV-UHFFFAOYSA-N
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Description

4-Vinylbenzyl acetate is an organic compound with the chemical formula C₁₁H₁₂O₂. It is a colorless to yellowish liquid with a distinctive aroma. This compound exhibits good hydrophobicity and solubility in many common organic solvents. It is known for its lower volatility and higher oil solubility, making it a valuable material in various industrial applications .

Preparation Methods

4-Vinylbenzyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of acetic anhydride with 4-styrene vinyl methanol. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Another method involves the use of 4-vinylbenzyl chloride and sodium acetate, which also yields high purity this compound . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-Vinylbenzyl acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Vinylbenzyl acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Vinylbenzyl acetate can be compared with similar compounds such as:

    4-Vinylbenzyl chloride: This compound is similar in structure but contains a chloride group instead of an acetate group. It is also used in polymerization reactions but has different reactivity and solubility properties.

    4-Vinylphenyl acetate: This compound has a similar acetate group but differs in the position of the vinyl group on the benzene ring.

The uniqueness of this compound lies in its combination of the vinyl and acetate groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

(4-ethenylphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIKPUSDAWATBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370611
Record name 4-VINYLBENZYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592-12-7
Record name Benzenemethanol, 4-ethenyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1592-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-VINYLBENZYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Vinylbenzyl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-Vinylbenzyl acetate be used to create structured materials?

A1: Yes, this compound can be used as a building block for creating structured materials. Research has shown that crosslinked poly(this compound) (PVBA) nanoparticles, synthesized through miniemulsion polymerization, can self-assemble into spoke-like patterns upon evaporation of their colloidal aqueous dispersion on solid substrates. [] This self-assembly process offers a cheap and robust method for creating highly structured materials without the need for further purification. []

Q2: What makes this compound a versatile building block for polymer synthesis?

A2: this compound's versatility stems from its ability to act as a precursor for synthesizing well-defined polymers with controlled architectures. For example, it can be polymerized via reversible addition–fragmentation chain transfer (RAFT) polymerization to create a polymer backbone containing chain transfer agent (CTA) pendent groups. [] These CTA groups can be further modified to introduce various functional groups, enabling the synthesis of complex polymer architectures like cylindrical polymer brushes. [] This "CTA-shuttled" approach, utilizing this compound as a starting point, offers significant control over polymer structure and functionality, making it a valuable tool in material science. []

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